molecular formula C12H9N3O2 B13753474 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde

2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde

Cat. No.: B13753474
M. Wt: 227.22 g/mol
InChI Key: WXCBCIYLHYWVSH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde is an aromatic azo compound that features a hydroxyl group, a pyridine ring, and an aldehyde group. This compound is part of the larger class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are widely used in various industries due to their vibrant colors and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde typically involves the diazotization of 4-aminopyridine followed by coupling with 2-hydroxybenzaldehyde. The reaction conditions often include acidic environments to facilitate the diazotization process. The reaction of this compound with n-alkyl bromides can generate novel azo pyridinium salts in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzoic acid.

    Reduction: 2-Hydroxy-5-(pyridin-4-yl)benzylamine.

    Substitution: Various alkylated derivatives depending on the substituents used.

Scientific Research Applications

2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, the aldehyde group can participate in nucleophilic addition reactions, and the azo group can undergo reduction to form amines. These interactions can affect various molecular targets and pathways, leading to its observed biological activities .

Comparison with Similar Compounds

2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde can be compared with other azo compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde

InChI

InChI=1S/C12H9N3O2/c16-8-9-7-11(1-2-12(9)17)15-14-10-3-5-13-6-4-10/h1-8,17H

InChI Key

WXCBCIYLHYWVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC=NC=C2)C=O)O

Origin of Product

United States

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